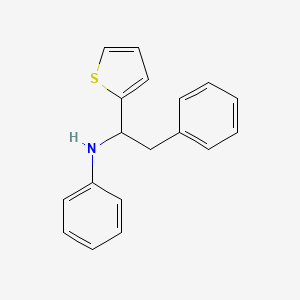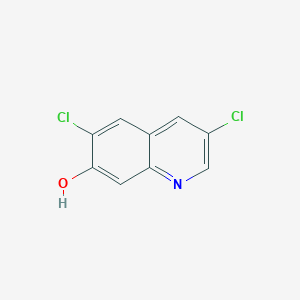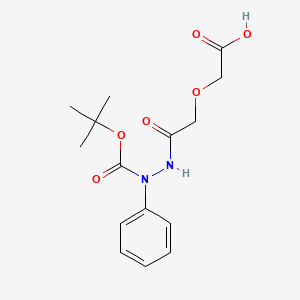![molecular formula C15H10F2O B13907818 2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)
2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one can be achieved through a multi-step process. One common method involves the reaction of dibenzosuberone with fluorinating agents under controlled conditions. The reaction typically requires the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of 2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine and bromine are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted dibenzoa,dannulenes and their derivatives, which can have different physical and chemical properties .
Aplicaciones Científicas De Investigación
2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- Dibenzosuberone
- Dibenzocycloheptadienone
Uniqueness
2,8-Difluoro-10,11-dihydro-5H-dibenzoa,dannulen-5-one is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to similar compounds. This fluorination can enhance its stability, reactivity, and potential biological activities .
Propiedades
Fórmula molecular |
C15H10F2O |
|---|---|
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
6,13-difluorotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one |
InChI |
InChI=1S/C15H10F2O/c16-11-3-5-13-9(7-11)1-2-10-8-12(17)4-6-14(10)15(13)18/h3-8H,1-2H2 |
Clave InChI |
WYQLKFVRWGFFOU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2)F)C(=O)C3=C1C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 6-oxo-5,8-diazaspiro[2.6]nonane-8-carboxylate](/img/structure/B13907766.png)








![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)

